molecular formula C10H25NO2Si2 B1581703 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane CAS No. 21297-72-3

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

Cat. No. B1581703
CAS RN: 21297-72-3
M. Wt: 247.48 g/mol
InChI Key: IDVJQEHLTBUQAQ-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane, also known as DTSAC, is an organosilicon compound that has recently been studied for its potential applications in scientific research. It is a cyclic molecule with a silyl group attached to the nitrogen atom, making it a highly reactive molecule with a wide range of potential uses. DTSAC is a versatile compound that can be used to synthesize other molecules, and has been used in various scientific research applications.

Scientific Research Applications

properties

IUPAC Name

(2,2-diethoxyazasilolidin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO2Si2/c1-6-12-15(13-7-2)10-8-9-11(15)14(3,4)5/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVJQEHLTBUQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si]1(CCCN1[Si](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066697
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

CAS RN

21297-72-3
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21297-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021297723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aza-2-silacyclopentane, 2,2-diethoxy-1-(trimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Reactant of Route 2
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Reactant of Route 3
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Reactant of Route 4
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Reactant of Route 5
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane
Reactant of Route 6
2,2-Diethoxy-1-(trimethylsilyl)-1-aza-2-silacyclopentane

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